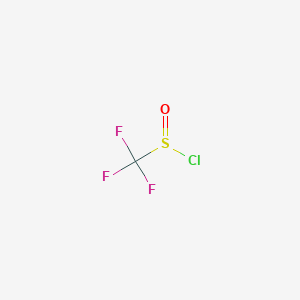
Trifluoromethanesulfinyl Chloride
Übersicht
Beschreibung
Trifluoromethanesulfinyl Chloride is a chemical compound used in various applications. It is a trifluoromethylating agent for the fluoroalkylation of heterocycles, arenes, and heteroarenes .
Synthesis Analysis
Trifluoromethanesulfinyl Chloride can be synthesized by reacting trifluoromethanesulfonic acid with phosphorous trichloride and chlorine . Another method involves the reaction of trifluoromethanesulfonic acid with thionyl chloride under an ice bath, followed by the addition of the catalyst N,N-dimethyl Formamide .Molecular Structure Analysis
The molecular formula of Trifluoromethanesulfinyl Chloride is CClF3OS . Its molecular weight is 152.523 Da .Chemical Reactions Analysis
Trifluoromethanesulfinyl Chloride can be used as a trifluoromethylating agent for the fluoroalkylation of heterocycles, arenes, and heteroarenes. It can also act as a sulfonating agent for alcohols and a chlorinating agent for carbanions .Physical And Chemical Properties Analysis
Trifluoromethanesulfinyl Chloride is a liquid at room temperature . It has a boiling point of 149.4±35.0 °C at 760 mmHg and a density of 1.9±0.1 g/cm^3 .Wissenschaftliche Forschungsanwendungen
Fluoroalkylation of Heterocycles, Arenes, and Heteroarenes
Trifluoromethanesulfinyl Chloride serves as a trifluoromethylating agent for the fluoroalkylation of heterocycles, arenes, and heteroarenes . This process involves the introduction of a trifluoromethyl group into these compounds, which can significantly alter their chemical and physical properties, such as increasing their lipophilicity or thermal stability.
Sulfonation of Alcohols
As a sulfonating agent , Trifluoromethanesulfinyl Chloride is used to convert alcohols into sulfonates . This transformation is crucial in the synthesis of sulfonate esters, which are valuable intermediates in the production of detergents, dyestuffs, and pharmaceuticals.
Chlorination of Carbanions
In organic synthesis, Trifluoromethanesulfinyl Chloride acts as a chlorinating agent for carbanions . This application is important for introducing chloro groups into organic molecules, which can be a key step in the synthesis of agrochemicals and medicinal compounds.
Electrophilic Trifluoromethylthiolation
This compound has been used for C-H trifluoromethylthiolation of indoles, thiophenes, and ketones under catalyst-free conditions . The process allows for the introduction of a trifluoromethylthiol group, which can enhance the molecule’s ability to form hydrogen bonds and increase its volatility.
Bifunctional Chlorotrifluoromethylthiolation
Trifluoromethanesulfinyl Chloride is also employed in 1,2-bifunctional chlorotrifluoromethylthiolation of indoles, styrenes, and alkynes . This method enables the simultaneous introduction of both chloro and trifluoromethylthiol groups, providing a straightforward route to multifunctionalized compounds.
Synthesis of Biologically Active Molecules
The compound is utilized in the late-stage trifluoromethylsulfinylation of complex biologically active molecules . This application is particularly valuable in drug discovery and development, where the introduction of a trifluoromethylsulfinyl group can improve the pharmacokinetic properties of therapeutic agents.
Trifluoromethylsulfoxidation
Trifluoromethanesulfinyl Chloride can be used for trifluoromethylsulfoxidation , a process that introduces a trifluoromethylsulfinyl group into organic substrates . This modification can increase the compound’s resistance to metabolic degradation, making it more suitable for pharmaceutical applications.
Functionalization of Benzothiophenes and Benzofurans
Lastly, it is used to functionalize benzothiophenes and benzofurans under the promotion of silver carbonate . This functionalization is crucial for the synthesis of compounds with potential applications in materials science and pharmaceutical chemistry.
Safety And Hazards
Eigenschaften
IUPAC Name |
trifluoromethanesulfinyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CClF3OS/c2-7(6)1(3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBNYWVYPASUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CClF3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451613 | |
| Record name | TRIFLUOROMETHYLSULFINYLCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoromethanesulfinyl Chloride | |
CAS RN |
20621-29-8 | |
| Record name | TRIFLUOROMETHYLSULFINYLCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea](/img/structure/B110716.png)


